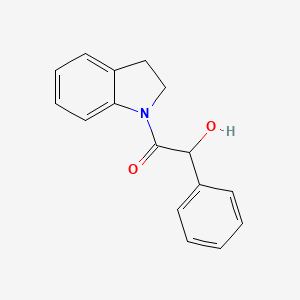![molecular formula C15H19NO2 B7492321 Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of drugs known as kappa opioid receptor agonists, which are known to produce analgesic effects.
Mécanisme D'action
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to the kappa opioid receptor. The activation of this receptor produces analgesic effects and can also produce sedation and dysphoria. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been shown to have a high affinity for the kappa opioid receptor, making it a potent agonist.
Biochemical and Physiological Effects:
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone produces a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and dysphoria in animal models. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone in lab experiments is its potent analgesic effects. This makes it a useful tool for studying pain pathways and developing new pain medications. However, one of the limitations of using Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone is its potential for producing dysphoria and sedation, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. One area of research is the development of new pain medications based on the structure of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. Another area of research is the study of the kappa opioid receptor and its role in pain pathways. Additionally, Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been studied for its potential use in the treatment of inflammatory disorders, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone involves several steps. The first step involves the synthesis of 3-methoxyphenylacetic acid from 3-methoxybenzaldehyde. The acid is then converted into an acid chloride, which is then reacted with cyclopropylamine to form the desired product, Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone. The final product is purified using column chromatography.
Applications De Recherche Scientifique
Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to produce analgesic effects in animal models of pain. Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory disorders such as arthritis.
Propriétés
IUPAC Name |
cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-13-5-2-4-12(10-13)14-6-3-9-16(14)15(17)11-7-8-11/h2,4-5,10-11,14H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHKYIQUEZJXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCN2C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

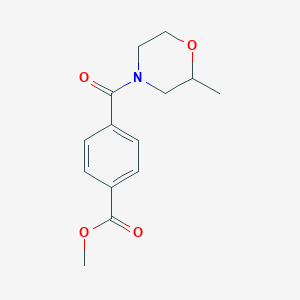
![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
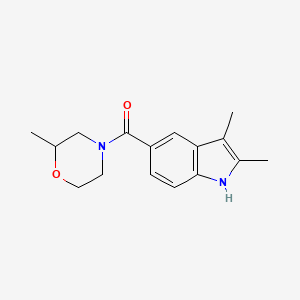
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

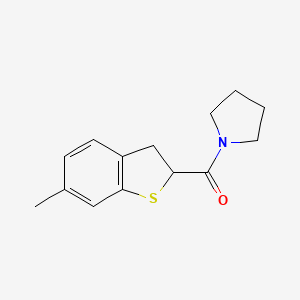

![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
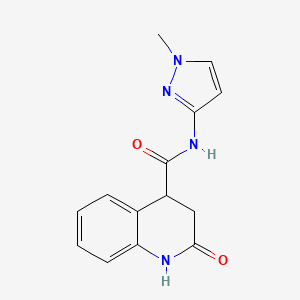

![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
